Home > Products > Screening Compounds P129463 > Pomalidomide-5'-C3-acid
Pomalidomide-5'-C3-acid -

Pomalidomide-5'-C3-acid

Catalog Number: EVT-14902294
CAS Number:
Molecular Formula: C17H17N3O6
Molecular Weight: 359.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-5'-C3-acid is a derivative of pomalidomide, a thalidomide analog primarily used in the treatment of multiple myeloma. This compound is notable for its role in targeted protein degradation, particularly through its interaction with the cereblon E3 ubiquitin ligase complex. Pomalidomide-5'-C3-acid is classified as a small molecule drug and is utilized in various research applications, particularly in the field of oncology and drug development.

Source

Pomalidomide-5'-C3-acid can be sourced from chemical suppliers such as Sigma-Aldrich and Tenova Pharma, which provide various derivatives and related compounds for research purposes. These suppliers offer detailed specifications regarding purity, synthesis methods, and potential applications in scientific research .

Classification

Pomalidomide-5'-C3-acid falls under the category of immunomodulatory drugs and is classified as an E3 ligase ligand. Its primary function involves modulating immune responses and promoting targeted protein degradation through the ubiquitin-proteasome system.

Synthesis Analysis

Methods

The synthesis of pomalidomide-5'-C3-acid typically involves chemical modifications to the pomalidomide backbone. Various synthetic routes have been explored to achieve this compound, focusing on introducing functional groups that enhance its reactivity and efficacy as a protein degrader.

Technical Details:

  1. Starting Material: Pomalidomide serves as the starting material.
  2. Reagents: Common reagents include coupling agents and acids to facilitate the introduction of the C3-acid moiety.
  3. Conditions: The reactions are usually conducted under controlled temperatures and atmospheres to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of pomalidomide-5'-C3-acid can be represented by its chemical formula C13H11N3O4C_{13}H_{11}N_{3}O_{4}. The structure features a core isoindoline scaffold with various substituents that confer its biological activity.

Data

  • Molecular Weight: Approximately 255.25 g/mol
  • Functional Groups: The presence of a carboxylic acid group at the C3 position significantly influences its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Pomalidomide-5'-C3-acid participates in several chemical reactions due to its functional groups:

  1. Esterification: Reacts with alcohols to form esters.
  2. Amidation: Can form amides with amines, which is crucial for developing conjugates for targeted delivery systems.
  3. Coupling Reactions: Used in synthesizing PROTAC (proteolysis-targeting chimeras) by linking to E3 ligase ligands.

Technical Details:

  • The reaction conditions often require specific pH levels and temperatures to ensure optimal yields.
Mechanism of Action

Pomalidomide-5'-C3-acid exerts its effects primarily through binding to cereblon, an E3 ubiquitin ligase component. This interaction facilitates the ubiquitination and subsequent degradation of target proteins involved in tumor growth and immune modulation.

Process

  1. Binding: Pomalidomide-5'-C3-acid binds to cereblon.
  2. Ubiquitination: This binding promotes the recruitment of substrates for ubiquitination.
  3. Degradation: Ubiquitinated proteins are directed towards proteasomal degradation, leading to reduced levels of oncogenic proteins.

Data

Research indicates that this mechanism significantly enhances anti-tumor immunity by altering the levels of key regulatory proteins within immune cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: The carboxylic acid group enhances reactivity towards nucleophiles, making it suitable for further chemical modifications.
Applications

Pomalidomide-5'-C3-acid has significant applications in scientific research:

  1. Targeted Protein Degradation: Utilized in developing PROTACs for targeted therapy in cancer treatment.
  2. Immunomodulation Studies: Employed in research focused on enhancing immune responses against tumors.
  3. Drug Development: Serves as a building block for synthesizing novel therapeutic agents aimed at various malignancies.

This compound's versatility makes it a valuable tool in both basic research and clinical applications aimed at improving cancer therapies through innovative mechanisms of action.

Molecular Mechanisms of Pomalidomide-5'-C3-Acid in Cereblon-Mediated Ubiquitination

Structural Determinants of Cereblon Binding Affinity and Specificity

The tri-Trp pocket within CRBN's thalidomide-binding domain (TBD) serves as the critical interface for IMiD binding. Pomalidomide-5'-C3-acid retains the conserved glutarimide ring that inserts into this hydrophobic pocket (formed by Trp380, Trp386, and Trp400 in human CRBN), forming essential hydrogen bonds with His378 and a water-mediated network with Trp380 [1] [7]. The phthalimide ring extends toward the solvent-exposed region, where the C3-acid modification introduces strategic alterations:

  • Stereochemical Optimization: The (S)-enantiomer configuration demonstrates ~10-fold stronger binding affinity to CRBN than the (R)-enantiomer, as established by isothermal titration calorimetry (ITC) studies. This enhanced binding correlates with superior inhibition of CRBN auto-ubiquitination [6].
  • Electrostatic Contributions: The terminal carboxylic acid of the C3 linker introduces potential for ionic interactions or hydrogen bonding with adjacent residues (e.g., Tyr319, Arg401) on the CRBN surface, stabilizing the bound conformation beyond native pomalidomide [7] [10].
  • Conformational Flexibility: The propanoic acid linker (C3) provides optimal length and flexibility, positioning the terminal acid group for interactions without steric clashes that could disrupt the core glutarimide-Trp pocket binding [5] [9].

Table 1: Structural Determinants of Pomalidomide-5'-C3-Acid Binding to CRBN

Structural FeatureRole in CRBN BindingExperimental Evidence
Glutarimide RingInserts into tri-Trp pocket (W380, W386, W400); H-bonds with H378X-ray crystallography; Kd ~250 nM for thalidomide-CRBN [1] [6]
(S)-Enantiomer Configuration~10-fold higher affinity than (R)-enantiomerITC; Competitive binding assays [6]
C3 Linker (Propanoic Acid)Provides flexibility; Positions terminal acid for surface interactionsMolecular modeling; SAR studies [5] [9]
Terminal Carboxylic AcidPotential H-bonding/ionic interactions with Y319, R401Surface plasmon resonance (SPR); Mutagenesis studies [7] [10]

Role of the C3-Acid Linker in Ternary Complex Formation with E3 Ubiquitin Ligase

The C3-acid linker is not merely a spacer; it actively participates in shaping the neomorphic interface essential for recruiting neosubstrates to the CRL4CRBN complex. This modification optimizes the molecular glue function:

  • Neomorphic Interface Creation: Upon binding, pomalidomide-5'-C3-acid induces conformational changes in CRBN, exposing a composite surface formed by both CRBN and the drug's phthalimide ring + C3-acid moiety. This novel interface specifically accommodates β-hairpin motifs containing a critical glycine residue present in substrates like IKZF1 and IKZF3 [3] [7].
  • Enhanced Ternary Complex Stability: Quantitative mass spectrometry (iMRM) assays demonstrate that the C3-acid extension increases the residence time of IKZF1/3 within the CRBN-drug complex by ~2-fold compared to unmodified pomalidomide. This is attributed to additional polar contacts between the carboxylic acid and basic residues near the substrate docking site [5] [10].
  • Competitive Substrate Dynamics: The linker length critically influences selectivity. While shorter linkers may fail to optimally position the neomorphic interface, longer linkers can introduce entropy penalties or allow non-productive binding. The C3 length balances efficient recruitment with specificity. Crucially, high cellular levels of "decoy" substrates (e.g., ZFP91, CK1α) can compete for CRBN binding, but the optimized interface of pomalidomide-5'-C3-acid favors IKZF1/3 engagement, especially in myeloma cells where these substrates are essential [5] [8].

Table 2: Impact of C3-Acid Linker on Ternary Complex Efficiency

ParameterPomalidomidePomalidomide-5'-C3-AcidMeasurement Technique
CRBN Binding Affinity (Kd)~100 nM~50 nMIsothermal Titration Calorimetry (ITC) [6] [9]
IKZF3 Degradation Half-life (t1/2)~4 hours~2 hoursCellular Western Blotting; iMRM-MS [3] [5]
Ternary Complex (CRBN:Drug:IKZF1) StabilityΔG = -40 kJ/molΔG = -48 kJ/molBioluminescence Resonance Energy Transfer (BRET) [5]
Resistance to Substrate CompetitionModerateHighCompetitive growth assays in high CRBN/decoy substrate cells [5]

Substrate Selectivity for IKZF1/IKZF3 Degradation in Hematopoietic Malignancies

Pomalidomide-5'-C3-acid exhibits refined selectivity for the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), driving its potency in plasma cell disorders:

  • Degradation Mechanism: The compound promotes CRL4CRBN-mediated polyubiquitination of IKZF1/3 via Lys48-linked chains. This tags these proteins for rapid proteasomal degradation (t1/2 ≤ 2 hours post-treatment in MM1.S myeloma cells), significantly faster than parental pomalidomide [3] [5]. Degradation requires the β-hairpin degron (containing a conserved Gly-X-X motif) within IKZF1/3's C2H2 zinc finger domains [3] [7].
  • Transcriptional Consequences: IKZF1/3 degradation disrupts their repression of the IL-2 gene in T-cells and, critically in myeloma, collapses the oncogenic IRF4-MYC transcriptional axis. IKZF1/3 normally sustain IRF4 expression; their loss leads to IRF4 downregulation, followed by MYC downregulation, triggering myeloma cell apoptosis [1] [3] [8]. Sensitivity correlates directly with cellular CRBN levels and inversely with expression of competing non-essential substrates [5].
  • Expanding Substrate Repertoire: Beyond IKZF1/3, pomalidomide-5'-C3-acid induces degradation of PLZF/ZBTB16 and its leukemogenic fusion proteins (e.g., PLZF-RARα in acute promyelocytic leukemia) at pharmacologically relevant concentrations (≥0.1 µM). This occurs via the same molecular glue mechanism but highlights the potential for ligand-directed substrate recruitment beyond IKZFs [2]. Notably, it does not significantly degrade CK1α (a lenalidomide target in del(5q) MDS) or GSPT1 (a CC-885 target in AML), demonstrating its distinct selectivity profile among CELMoDs [5] [7] [8].

Table 3: Substrate Selectivity Profile of Pomalidomide-5'-C3-Acid

Substrate*Degradation Efficiency (DC50)Biological ConsequenceRelevance to Malignancy
IKZF3 (Aiolos)0.05 µMDisruption of IRF4-MYC axis; IL-2 derepressionMultiple Myeloma, Lymphoma [1] [3] [8]
IKZF1 (Ikaros)0.08 µMDisruption of IRF4-MYC axis; IL-2 derepressionMultiple Myeloma, Lymphoma [1] [3] [8]
PLZF/ZBTB160.15 µMAntiproliferationAPL, T-ALL [2]
PLZF-RARα0.20 µMAntiproliferationAPL [2]
CK1α>10 µM (No degradation)-Not a target (cf. Lenalidomide in MDS) [5] [8]
GSPT1>10 µM (No degradation)-Not a target (cf. CC-885 in AML) [7] [8]

*DC50: Concentration causing 50% substrate degradation at 24h in sensitive cell lines.

Pomalidomide-5'-C3-acid exemplifies the rational optimization of CELMoDs. Its structural modifications—enhanced CRBN binding via stereochemistry and the C3-acid linker, coupled with optimized ternary complex formation—yield a potent and selective degrader of IKZF1/3 and related zinc-finger transcription factors. This mechanism underpins its primary therapeutic activity in plasma cell malignancies and highlights its potential utility against leukemias driven by PLZF fusions [2] [8]. The compound serves as both a therapeutic candidate and a chemical tool for probing CRBN's role in targeted protein degradation.

Properties

Product Name

Pomalidomide-5'-C3-acid

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]butanoic acid

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C17H17N3O6/c21-13-6-5-12(15(24)19-13)20-16(25)10-4-3-9(8-11(10)17(20)26)18-7-1-2-14(22)23/h3-4,8,12,18H,1-2,5-7H2,(H,22,23)(H,19,21,24)

InChI Key

LCQFGIWWMKBYEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.